molecular formula C11H14FNO2 B1518608 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid CAS No. 1157487-56-3

2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid

Cat. No. B1518608
CAS RN: 1157487-56-3
M. Wt: 211.23 g/mol
InChI Key: OGTDVGFYHUKTDO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid, commonly referred to as DMFPA, is an organic compound with a molecular formula of C9H12FNO2. It is a white, crystalline solid that is soluble in water and organic solvents. DMFPA is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the preparation of other organic compounds.

Scientific Research Applications

Pharmacokinetics and Imaging Agents

Compounds structurally similar to 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid have been studied for their pharmacokinetic properties and potential as imaging agents. For instance, radiotracers targeting specific receptors or enzymes offer insights into their distribution and activity within the body, aiding in the diagnosis and treatment of various conditions.

  • Radiotracer Development : Studies on compounds like 11C-labeled 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole ([11C]BF-227) show success in vivo detection of amyloid plaques in Alzheimer’s disease brains, suggesting that structurally related compounds could serve as PET imaging agents to diagnose neurological conditions (Furukawa et al., 2010)(Furukawa et al., 2010).

Drug Development and Therapeutic Applications

The development of new therapeutic agents often involves exploring the biological activity of compounds with unique structural features.

  • Anticancer Properties : Research on the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) shows it is a new DNA-intercalating drug with a dual mode of action involving topoisomerases I and II, indicating potential applications in cancer treatment (McCrystal et al., 1999)(McCrystal et al., 1999).

Toxicology and Safety Assessment

Understanding the toxicological profile of chemical compounds is crucial for their safe application in medical and industrial settings.

  • Toxicity and Safety Profiles : Studies on the biodistribution and dosimetry of radiopharmaceuticals, such as [123I]ADAM, provide valuable information on the safety and potential toxicological effects of similar compounds (Kauppinen et al., 2002)(Kauppinen et al., 2002).

properties

IUPAC Name

2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTDVGFYHUKTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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